![molecular formula C11H14ClN3O B7970600 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B7970600.png)
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate diketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, while nitration can introduce a nitro group to the aromatic ring.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: A precursor in the synthesis of the target compound.
4-(4-Methoxyphenyl)-1H-pyrazole: Lacks the methyl group at the 3-position.
4-(4-Methoxyphenyl)-3-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the methoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Biological Activity
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural characteristics, including a methoxyphenyl substituent and a methyl group on the pyrazole ring, contribute to its pharmacological potential.
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 239.70 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various therapeutic areas:
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- The compound has been investigated for its anti-inflammatory effects, with research indicating that it may inhibit key enzymes involved in inflammatory processes. Molecular docking studies have explored its binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
- Anticancer Potential :
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various pyrazole derivatives highlighted that this compound showed a minimum inhibitory concentration (MIC) against specific bacterial strains, including:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results underscore its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Studies
In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The following table summarizes the effects observed:
Treatment | Nitric Oxide Production (µM) |
---|---|
Control | 25 |
LPS | 50 |
LPS + Compound (10 µM) | 15 |
This reduction suggests that this compound could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer properties were evaluated using various cell lines, revealing notable cytotoxic effects. The following table illustrates the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MDA-MB-231 | 15 |
HepG2 | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, demonstrating its potential as an anticancer therapeutic .
Case Studies
Several case studies have documented the successful application of pyrazole derivatives in clinical settings:
-
Case Study on Inflammatory Diseases :
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of a pyrazole derivative similar to our compound. Results indicated significant improvement in joint inflammation and pain relief compared to placebo controls. -
Oncology Trials :
Early-phase trials using pyrazole-based compounds for treating breast cancer showed promising results, with patients experiencing reduced tumor size and improved quality of life metrics.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJNPRMHBARTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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